molecular formula C10H12N4Na3O13P3 B15198478 2'-Deoxyinosine 5a(2)-triphosphate trisodium salt

2'-Deoxyinosine 5a(2)-triphosphate trisodium salt

Cat. No.: B15198478
M. Wt: 558.11 g/mol
InChI Key: FHYSVBOUQFJKCI-PWDLANNDSA-K
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Description

2’-Deoxyinosine 5a(2)-triphosphate trisodium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. This compound is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA) and is involved in various cellular processes. The presence of the triphosphate group makes it an important substrate for enzymatic reactions, particularly in the synthesis of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyinosine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by selective phosphorylation at the 5’ position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .

Industrial Production Methods

Industrial production of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple steps of the synthesis process, including protection, phosphorylation, and deprotection, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine 5a(2)-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyinosine 5a(2)-triphosphate trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt involves its incorporation into DNA or RNA by polymerases. Once incorporated, it can cause chain termination or introduce mutations, depending on the context. This makes it a valuable tool for studying DNA synthesis and repair. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyinosine 5a(2)-triphosphate trisodium salt is unique due to its ability to be incorporated into DNA and RNA, causing specific modifications that are useful in various research applications. Its structure allows for selective interactions with polymerases, making it a valuable tool in molecular biology .

Properties

Molecular Formula

C10H12N4Na3O13P3

Molecular Weight

558.11 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1

InChI Key

FHYSVBOUQFJKCI-PWDLANNDSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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